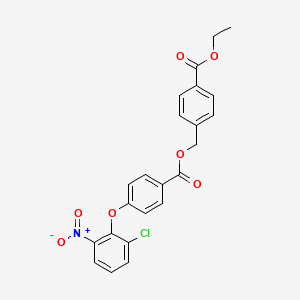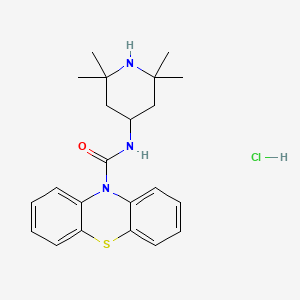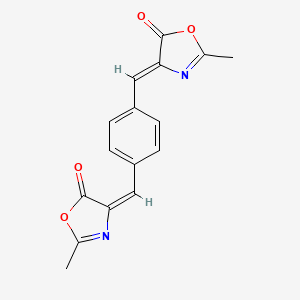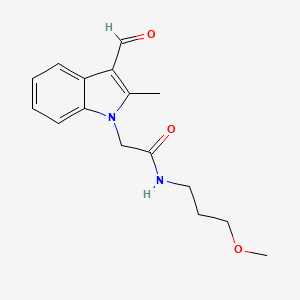![molecular formula C13H14INO4 B4683632 1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4683632.png)
1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione, also known as IPED, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IPED is a pyrrolidinedione derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been the subject of extensive research.
Wirkmechanismus
1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione is believed to act as a modulator of ion channels in the brain, specifically the GABA-A receptor. By modulating the function of these channels, this compound may be able to regulate neuronal excitability and reduce seizure activity. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to reduce seizure activity in animal models of epilepsy. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in a variety of disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione in lab experiments is its specificity for the GABA-A receptor, which allows for targeted modulation of neuronal excitability. Additionally, this compound has been shown to have low toxicity and good solubility, making it a useful tool for in vitro and in vivo studies. However, one limitation of using this compound is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are a number of potential future directions for research related to 1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione, including the development of more potent derivatives and the exploration of its potential therapeutic applications in a variety of disease states. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal excitability and other physiological processes.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels in the brain and as a potential treatment for neurological disorders such as epilepsy and Alzheimer's disease. This compound has also been used in research related to cardiovascular disease, cancer, and inflammation.
Eigenschaften
IUPAC Name |
1-[2-(2-iodo-4-methylphenoxy)ethoxy]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO4/c1-9-2-3-11(10(14)8-9)18-6-7-19-15-12(16)4-5-13(15)17/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANBFGQAZKOQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCON2C(=O)CCC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4683582.png)
![methyl 2-{3-[(2-chlorophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4683588.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide](/img/structure/B4683601.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)thio]ethyl 2-thiophenecarboxylate](/img/structure/B4683608.png)
![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B4683616.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4683629.png)
![4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B4683643.png)

![2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4683661.png)
